2,5-dioxopyrrolidin-1-yl 3-iodobenzoate

説明

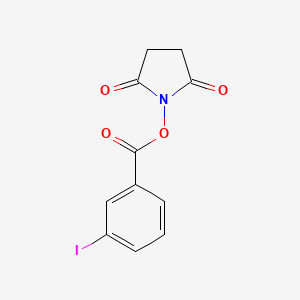

2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is a chemical compound with the molecular formula C11H8INO4 and a molecular weight of 345.09 g/mol . It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound is characterized by the presence of an iodobenzoate group attached to a pyrrolidinone ring, making it a versatile intermediate in chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate typically involves the esterification of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at low temperatures to prevent decomposition .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale esterification reactions, followed by purification steps such as recrystallization or chromatography to obtain the final product .

化学反応の分析

Types of Reactions: 2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired reduction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols or amines .

科学的研究の応用

Anticonvulsant Properties

Overview of Anticonvulsant Research:

Research has demonstrated that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit potent anticonvulsant properties. For instance, a study highlighted the effectiveness of N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which is structurally related to 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate. AS-1 showed significant protection in various seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (s.c. PTZ) tests in mice. The compound demonstrated a favorable safety profile and potential for use in combination therapies with existing antiepileptic drugs like valproic acid .

Mechanism of Action:

The mechanism underlying the anticonvulsant activity appears to involve multitargeted interactions that enhance efficacy against different seizure types. The hybrid nature of these compounds allows them to act on multiple pathways involved in seizure propagation, making them promising candidates for treating drug-resistant epilepsy .

Radiolabeling Applications

Covalent Core-Radiolabeling:

Another significant application of this compound is in the field of radiopharmaceuticals. A study focused on covalent core-radiolabeling of polymeric micelles with isotopes such as iodine-125 and astatine-211. The compound was used as a precursor for synthesizing radiolabeled agents that can be utilized in targeted alpha therapy for cancer treatment .

In Vivo Stability and Distribution:

The radiolabeled polymeric micelles demonstrated promising stability in vivo, with significant accumulation observed in organs such as the spleen and liver. This suggests that compounds like this compound can be effectively employed in developing targeted therapies that minimize systemic exposure while maximizing localized treatment effects .

Summary of Research Findings

Case Studies

Anticonvulsant Efficacy:

In one notable study, AS-1 was tested across multiple seizure models, revealing its ability to significantly reduce seizure frequency and severity compared to control groups. The study concluded that AS-1 could serve as a lead compound for further development into a new class of antiepileptic drugs .

Radiolabeling Efficacy:

A separate investigation into the use of this compound for radiolabeling indicated high radiochemical conversion rates and effective targeting capabilities when combined with polymeric micelles. This work underscores the potential for this compound in enhancing the delivery of therapeutic agents while minimizing side effects associated with traditional systemic treatments .

作用機序

The mechanism of action of 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate involves its ability to act as an electrophile in chemical reactions. The iodine atom in the iodobenzoate group is highly reactive, allowing the compound to participate in various nucleophilic substitution reactions. Additionally, the pyrrolidinone ring can undergo reduction or other modifications, making the compound a versatile intermediate in organic synthesis .

類似化合物との比較

N-Succinimidyl 3-iodobenzoate: This compound is structurally similar to 2,5-dioxopyrrolidin-1-yl 3-iodobenzoate but lacks the pyrrolidinone ring.

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: This compound contains a diazirine group instead of the iodobenzoate group, making it useful for different applications.

Uniqueness: this compound is unique due to the presence of both the iodobenzoate group and the pyrrolidinone ring, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its mechanisms of action, biochemical pathways, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its unique pyrrolidine structure with a dioxo group and an iodine substituent on the benzene ring. This structural configuration contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit carbonic anhydrase (CA) isoenzymes, which play a crucial role in regulating pH and fluid balance in biological systems. The inhibition of these enzymes can disrupt several biochemical pathways, leading to significant physiological effects .

- Nucleophilic Substitution Reactions : The presence of the iodine atom enhances the compound's reactivity towards nucleophiles, allowing for the formation of various derivatives that can interact with biological macromolecules such as proteins and nucleic acids.

Table 1: Biological Targets and Effects

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has a favorable absorption profile, with studies showing effective distribution in tissues. The compound's stability under physiological conditions is essential for its therapeutic potential .

Case Studies

- In Vivo Studies : Research involving animal models has demonstrated that administration of this compound leads to significant changes in metabolic rates and enzyme activity. For instance, a study highlighted its impact on fluid regulation through CA inhibition, resulting in altered physiological responses .

- Therapeutic Applications : The compound has been explored for its potential use in treating conditions related to acid-base imbalances due to its mechanism of action on CA isoenzymes. Further studies are needed to establish its efficacy and safety profile in clinical settings .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOSXWBFXSDUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70919695 | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91487-18-2 | |

| Record name | N-Succinimidyl 3-iodobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091487182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(3-Iodobenzoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70919695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。